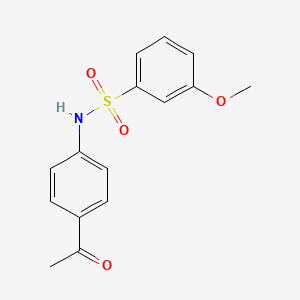
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BTA-EG6, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. BTA-EG6 is a thiol-reactive compound that has been used as a cross-linking agent for the modification of biomolecules. In
作用機序
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide is a thiol-reactive compound that reacts with cysteine residues in biomolecules. The reaction between this compound and cysteine residues results in the formation of a covalent bond, which leads to the crosslinking of biomolecules. This crosslinking can result in changes in the structure and function of biomolecules, which can be used to study protein-protein interactions and to develop new materials and technologies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. The crosslinking of biomolecules by this compound does not affect their enzymatic activity or binding properties. However, the crosslinking of biomolecules can result in changes in their stability and conformation, which can be used to study protein-protein interactions and to develop new materials and technologies.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its ability to crosslink biomolecules without affecting their biochemical and physiological properties. This allows for the study of protein-protein interactions and the development of new materials and technologies without altering the properties of the biomolecules being studied. However, one of the limitations of using this compound is its potential toxicity. This compound can react with other thiol-containing molecules, which can lead to the formation of toxic byproducts.
将来の方向性
There are several future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in scientific research. One direction is the development of new materials and technologies based on the crosslinking of biomolecules. This compound can be used to develop new biosensors, drug delivery systems, and other biomedical applications. Another direction is the study of protein-protein interactions using this compound. This can lead to a better understanding of disease mechanisms and the development of new therapies. Finally, the use of this compound in combination with other crosslinking agents can lead to the development of new materials and technologies with unique properties.
合成法
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-mercaptobenzothiazole, which is then reacted with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide to obtain this compound. This reaction is typically carried out under basic conditions, and the product is purified through column chromatography.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has been used in various scientific research applications due to its ability to crosslink biomolecules. It has been used to modify proteins, DNA, and RNA, which has led to the development of new materials and technologies. This compound has also been used in the study of protein-protein interactions and in the development of biosensors.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-7-8-14(21-2)13(9-11)18-16(20)10-22-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNSTYNLDOUXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)
